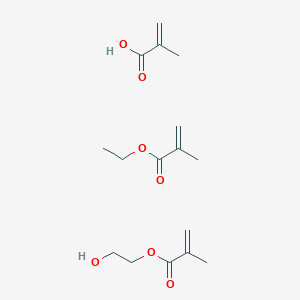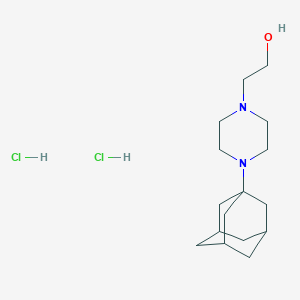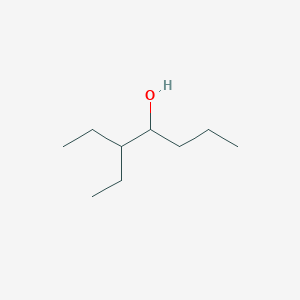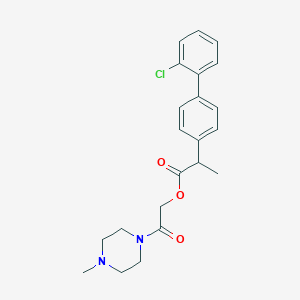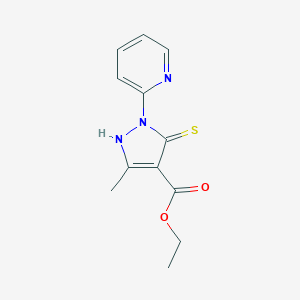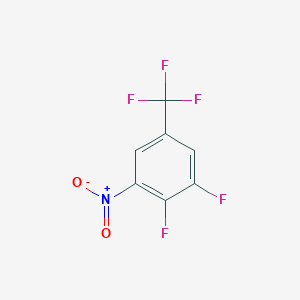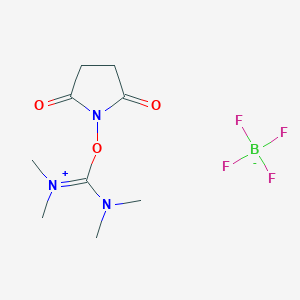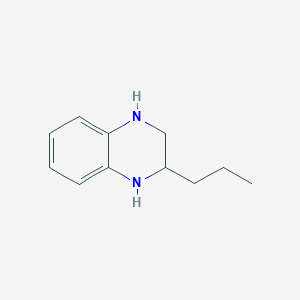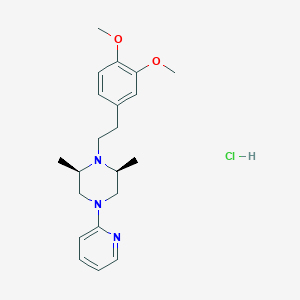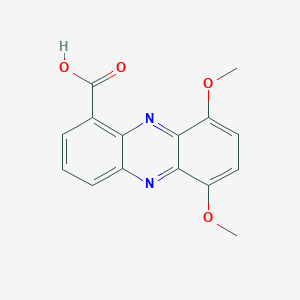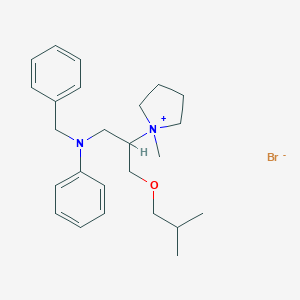
Pyrrolidinium, 1-methyl-1-(1-((2-methylpropoxy)methyl)-2-(phenyl(phenylmethyl)amino)ethyl)-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidinium, 1-methyl-1-(1-((2-methylpropoxy)methyl)-2-(phenyl(phenylmethyl)amino)ethyl)-, bromide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of Pyrrolidinium, 1-methyl-1-(1-((2-methylpropoxy)methyl)-2-(phenyl(phenylmethyl)amino)ethyl)-, bromide is not fully understood. However, it is believed that the compound interacts with biological membranes and alters their properties. This can lead to changes in the function of membrane-bound proteins and enzymes, ultimately affecting cellular processes.
生化学的および生理学的効果
Studies have shown that Pyrrolidinium, 1-methyl-1-(1-((2-methylpropoxy)methyl)-2-(phenyl(phenylmethyl)amino)ethyl)-, bromide has several biochemical and physiological effects, including:
1. Antimicrobial activity against various bacterial and fungal strains.
2. Anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
3. Antioxidant activity by scavenging free radicals and reducing oxidative stress.
4. Neuroprotective activity by reducing neuronal damage and improving cognitive function.
実験室実験の利点と制限
The advantages of using Pyrrolidinium, 1-methyl-1-(1-((2-methylpropoxy)methyl)-2-(phenyl(phenylmethyl)amino)ethyl)-, bromide in lab experiments include its high solubility in water and organic solvents, low toxicity, and ease of synthesis. However, the compound's limited stability under certain conditions and potential interactions with other chemicals must be taken into consideration.
将来の方向性
There are several future directions for research on Pyrrolidinium, 1-methyl-1-(1-((2-methylpropoxy)methyl)-2-(phenyl(phenylmethyl)amino)ethyl)-, bromide, including:
1. Investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes.
2. Development of new synthetic methods for Pyrrolidinium, 1-methyl-1-(1-((2-methylpropoxy)methyl)-2-(phenyl(phenylmethyl)amino)ethyl)-, bromide and its derivatives.
3. Study of the compound's interactions with biological membranes and its effects on membrane-bound proteins and enzymes.
4. Exploration of the compound's potential as a catalyst in various organic synthesis reactions.
Conclusion:
Pyrrolidinium, 1-methyl-1-(1-((2-methylpropoxy)methyl)-2-(phenyl(phenylmethyl)amino)ethyl)-, bromide is a chemical compound with potential applications in various fields, including organic synthesis, electrochemistry, and biomedicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's properties and potential applications.
合成法
The synthesis method for Pyrrolidinium, 1-methyl-1-(1-((2-methylpropoxy)methyl)-2-(phenyl(phenylmethyl)amino)ethyl)-, bromide involves the reaction of 1-methyl-1-pyrrolidin-1-ium-2-carboxylate with 1-(2-bromoethyl)-2-(phenyl(phenylmethyl)amino)ethane in the presence of a base. The reaction yields Pyrrolidinium, 1-methyl-1-(1-((2-methylpropoxy)methyl)-2-(phenyl(phenylmethyl)amino)ethyl)-, bromide as a white solid.
科学的研究の応用
Pyrrolidinium, 1-methyl-1-(1-((2-methylpropoxy)methyl)-2-(phenyl(phenylmethyl)amino)ethyl)-, bromide has been used in various scientific research applications, including:
1. As a catalyst in organic synthesis reactions.
2. As a surfactant in the preparation of nanoparticles.
3. As an ionic liquid in electrochemical applications.
4. As a reagent in the synthesis of biologically active compounds.
特性
CAS番号 |
103424-99-3 |
|---|---|
製品名 |
Pyrrolidinium, 1-methyl-1-(1-((2-methylpropoxy)methyl)-2-(phenyl(phenylmethyl)amino)ethyl)-, bromide |
分子式 |
C25H37BrN2O |
分子量 |
461.5 g/mol |
IUPAC名 |
N-benzyl-N-[3-(2-methylpropoxy)-2-(1-methylpyrrolidin-1-ium-1-yl)propyl]aniline;bromide |
InChI |
InChI=1S/C25H37N2O.BrH/c1-22(2)20-28-21-25(27(3)16-10-11-17-27)19-26(24-14-8-5-9-15-24)18-23-12-6-4-7-13-23;/h4-9,12-15,22,25H,10-11,16-21H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
SNDDYCQJMICBCK-UHFFFAOYSA-M |
SMILES |
CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)[N+]3(CCCC3)C.[Br-] |
正規SMILES |
CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)[N+]3(CCCC3)C.[Br-] |
同義語 |
11888CERM CERM 11888 CERM-11888 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B12005.png)
